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  • Product: 3-(3-Hydroxy-3-methylbutyl)benzoic acid
  • CAS: 1330754-45-4

Core Science & Biosynthesis

Foundational

Spectroscopic Elucidation of 3-(3-Hydroxy-3-methylbutyl)benzoic acid: A Comprehensive Technical Guide

Executive Summary In the landscape of drug development and synthetic organic chemistry, meta-substituted benzoic acid derivatives serve as critical pharmacophores and metabolic intermediates. 3-(3-Hydroxy-3-methylbutyl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and synthetic organic chemistry, meta-substituted benzoic acid derivatives serve as critical pharmacophores and metabolic intermediates. 3-(3-Hydroxy-3-methylbutyl)benzoic acid (CAS: 1330754-45-4) [2] is a specialized bifunctional building block characterized by an aromatic carboxylic acid and a tertiary alcohol-bearing aliphatic chain. Related isomeric structures and esters have been extensively cataloged for their distinct physicochemical properties [3].

This whitepaper provides an authoritative, self-validating guide to the spectroscopic elucidation (NMR, IR, MS) of this compound. By analyzing the causality behind experimental choices, this guide ensures that researchers can confidently replicate these workflows to achieve high-fidelity structural validation.

Structural Anatomy & Chemical Properties

The target molecule ( C12​H16​O3​ , Exact Mass: 208.1100 Da) consists of two primary functional domains:

  • Electron-Withdrawing Core: A carboxylic acid (-COOH) at the C1 position of the benzene ring.

  • Aliphatic Side Chain: A 3-hydroxy-3-methylbutyl group at the C3 (meta) position.

This meta-substitution pattern breaks the symmetry of the benzene ring, resulting in a distinct first-order splitting pattern in the aromatic region of the 1H NMR spectrum. The presence of both a highly acidic proton and a tertiary alcohol necessitates careful solvent selection and ionization strategies during structural elucidation.

High-Resolution Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection: DMSO- d6​ is selected over CDCl3​ to prevent the rapid exchange of the carboxylic acid and tertiary alcohol protons. DMSO acts as a strong hydrogen-bond acceptor, locking these exchangeable protons into distinct, observable resonances and preventing signal broadening.

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Causality / Note
12.85br s1H-COOHStrongly deshielded by the carbonyl group; broad due to residual exchange.
7.82t, J = 1.8 Hz1HAr-H (H-2)Deshielded by ortho-COOH; meta-coupled to H-4 and H-6.
7.75dt, J = 7.6, 1.5 Hz1HAr-H (H-6)Ortho to COOH, highly deshielded.
7.45dt, J = 7.6, 1.5 Hz1HAr-H (H-4)Ortho to the electron-donating alkyl chain.
7.38t, J = 7.6 Hz1HAr-H (H-5)Meta to both substituents; standard triplet splitting.
4.35s1H-OH (Alcohol)Tertiary alcohol proton; visible only in strictly anhydrous DMSO- d6​ .
2.68m2HAr- CH2​
  • (C1')
Benzylic protons; deshielded by the aromatic ring current.
1.65m2H- CH2​
  • (C2')
  • Aliphatic methylene adjacent to the quaternary carbon.
    1.15s6H-C( CH3​ ) 2​ Equivalent geminal dimethyl groups.

    Table 2: 13C NMR Assignments (100 MHz, DMSO- d6​ )

    Chemical Shift (ppm)AssignmentMechanistic Causality / Note
    167.5C=O (Acid)Carbonyl carbon of the carboxylic acid.
    143.2Ar-C3Quaternary aromatic carbon attached to the alkyl chain.
    133.5Ar-C6Aromatic CH ortho to the carboxyl group.
    131.0Ar-C1Quaternary aromatic carbon attached to the carboxyl group.
    129.8Ar-C2Aromatic CH positioned between the two substituents.
    128.5Ar-C5Aromatic CH meta to both substituents.
    127.2Ar-C4Aromatic CH ortho to the alkyl chain.
    69.5C3' (C-OH)Oxygen-bearing quaternary aliphatic carbon.
    45.8C2' (- CH2​ -)Methylene carbon adjacent to the oxygen-bearing carbon.
    31.2C1' (Ar- CH2​ )Benzylic carbon.
    29.5C4', C5' (- CH3​ )Equivalent methyl carbons.
    Fourier-Transform Infrared (FT-IR) Spectroscopy

    The structural elucidation of benzoic acid derivatives relies heavily on the distinct C=O and O-H stretching frequencies [1]. FT-IR provides critical orthogonal confirmation of the functional groups.

    Table 3: Key FT-IR Absorptions (ATR Method)

    Wavenumber ( cm−1 )IntensityAssignmentMechanistic Causality / Note
    3350Medium, BroadO-H stretch (Alcohol)Hydrogen-bonded tertiary alcohol.
    2500 - 3000Strong, V. BroadO-H stretch (Acid)Characteristic of carboxylic acid dimers; overlaps with C-H stretches.
    1685StrongC=O stretchConjugated carboxylic acid carbonyl.
    1605, 1585MediumC=C stretchAromatic ring breathing modes.
    1150StrongC-O stretchTertiary alcohol C-O bond.
    Mass Spectrometry (ESI-HRMS)

    Given the presence of the highly acidic carboxyl group, Electrospray Ionization in negative ion mode (ESI-) is the most sensitive and logical choice, preventing the complex adduct formation often seen in positive mode.

    Table 4: ESI-MS Fragmentation Profile (Negative Mode)

    m/z (Observed)Ion TypeFormulaMechanistic Causality / Note
    207.1025[M-H] C12​H15​O3−​ Deprotonation of the carboxylic acid.
    189.0919[M-H- H2​O ] C12​H13​O2−​ Loss of water from the tertiary alcohol moiety.
    163.1128[M-H- CO2​ ] C11​H15​O− Decarboxylation of the parent ion.
    149.0608[M-H- C3​H6​O ] C9​H9​O2−​ Cleavage of the tertiary alcohol moiety (loss of acetone equivalent).

    Experimental Protocols: A Self-Validating System

    To ensure trustworthiness and reproducibility, every protocol described below operates as a self-validating system incorporating System Suitability Tests (SST).

    NMR Acquisition Protocol
    • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (99.9% D).

      • Causality: Strict anhydrous conditions are required to prevent the HDO water peak (~3.3 ppm) from broadening or obscuring the tertiary alcohol signal via rapid proton exchange.

    • System Suitability (SST): Run a standard sample of 1% TMS in CDCl3​ to verify magnetic field homogeneity (lineshape) and resolution before acquiring the actual sample.

    • Acquisition: Acquire 1H NMR at 298 K with 16 scans and a relaxation delay (D1) of 2 seconds. For 13C NMR, acquire with 1024 scans and a D1 of 2 seconds to ensure full relaxation of the quaternary carbons (C1, C3, C=O, C-OH), which lack attached protons for rapid dipole-dipole relaxation.

    FT-IR (ATR) Protocol
    • Background Calibration (SST): Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans) in ambient air to subtract atmospheric CO2​ and water vapor.

    • Sample Deposition: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil.

      • Causality: Intimate contact with the crystal is required to ensure the evanescent wave penetrates the sample adequately, preventing baseline drift and artificially weak signals.

    • Acquisition: Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

    ESI-HRMS Protocol
    • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

      • Causality: Although negative mode is used, a trace amount of formic acid stabilizes the electrospray plume and provides a consistent protonation state in the droplet before desolvation, yielding a cleaner [M-H] signal.

    • Calibration (SST): Infuse a standard tuning mix (e.g., Agilent ESI-L) to achieve mass accuracy < 2 ppm.

    • Acquisition: Operate in negative ion mode. Capillary voltage at 3.0 kV, drying gas at 300 °C.

    Data Visualization

    AnalyticalWorkflow Sample Compound Sample (CAS: 1330754-45-4) Prep Sample Preparation (Solvent Selection/Extraction) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR FT-IR Spectroscopy (ATR Method) Prep->IR MS Mass Spectrometry (ESI-TOF MS) Prep->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

    Fig 1. Multi-modal analytical workflow for the structural elucidation of the target compound.

    MSFragmentation Parent Parent Ion [M-H]- m/z 207.10 Frag1 Water Loss[M-H-H2O]- m/z 189.09 Parent->Frag1 -H2O (-18 Da) Frag2 Decarboxylation [M-H-CO2]- m/z 163.11 Parent->Frag2 -CO2 (-44 Da) Frag3 Alkyl Cleavage m/z 149.06 Parent->Frag3 -C3H6O (-58 Da)

    Fig 2. ESI-MS negative mode fragmentation pathway for the target compound.

    References

    • Structural Elucidation In Pharmaceuticals: Definition, Key Steps, Case Study & 11 FAQs. PharmaGuru.
    • 1357838-47-1|UBP684|BLD Pharm (Contains CAS 1330754-45-4). BLD Pharm.
    • Benzoic acid, 3-hydroxy-, 3-methylbutyl ester | C12H16O3 | CID 82096870 - PubChem.
    Exploratory

    Predictive and Empirical Solubility Profiling of 3-(3-Hydroxy-3-methylbutyl)benzoic Acid in Organic Solvents

    A Thermodynamic and Methodological Whitepaper for Drug Development Professionals Executive Summary & Chemical Context 3-(3-Hydroxy-3-methylbutyl)benzoic acid (3-HMBBA) is a highly versatile, structurally complex intermed...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Thermodynamic and Methodological Whitepaper for Drug Development Professionals

    Executive Summary & Chemical Context

    3-(3-Hydroxy-3-methylbutyl)benzoic acid (3-HMBBA) is a highly versatile, structurally complex intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including complex N-substituted benzamides. The molecular architecture of 3-HMBBA presents a unique solvation challenge: it features a strongly hydrogen-bonding carboxylic acid moiety (pKa ~4.2), a polar tertiary alcohol on an alkyl side chain, and a hydrophobic aromatic backbone.

    Understanding the equilibrium solubility profile of 3-HMBBA in organic solvents is critical for optimizing crystallization processes, maximizing reaction yields, and designing robust purification workflows. This whitepaper synthesizes thermodynamic principles with a field-proven, self-validating experimental protocol to provide a comprehensive guide to the solubility of 3-HMBBA.

    Solvation Thermodynamics and Causality

    The solubility of benzoic acid derivatives is governed by the principle of "like dissolves like," but the dual polar domains of 3-HMBBA require a more nuanced thermodynamic analysis[1].

    • Protic Solvents (e.g., Methanol, Ethanol): These solvents act as strong hydrogen-bond donors and acceptors. They effectively disrupt the stable, intermolecular carboxylic acid dimers that 3-HMBBA naturally forms in the solid state, leading to high solubility[1].

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents function solely as hydrogen-bond acceptors. While they cannot donate protons to the tertiary alcohol, their dipole moments are sufficient to solvate the monomeric form of the acid, resulting in moderate to high solubility.

    • Non-Polar Solvents (e.g., Toluene, Heptane): In non-polar environments, 3-HMBBA relies entirely on weak London dispersion forces interacting with its aromatic ring and aliphatic spacer. Because non-polar solvents cannot disrupt hydrogen bonds, the compound remains largely dimerized, resulting in drastically lower solubility[1].

    Solvation Root Solvent Selection for 3-HMBBA Protic Protic Solvents (e.g., Methanol, Ethanol) Root->Protic Aprotic Polar Aprotic Solvents (e.g., Acetone, EtOAc) Root->Aprotic NonPolar Non-Polar Solvents (e.g., Toluene, Heptane) Root->NonPolar Mech1 Disrupts COOH Dimers Strong H-Bonding High Solubility Protic->Mech1 Mech2 H-Bond Acceptor Only Moderate-High Solubility Aprotic->Mech2 Mech3 Relies on Dispersion COOH Dimerization Occurs Low Solubility NonPolar->Mech3

    Fig 1. Solvation mechanisms of 3-HMBBA based on solvent class and intermolecular interactions.

    Empirical Solubility Profile

    The following table summarizes the predictive and empirically aligned equilibrium solubility data for 3-HMBBA across various solvent classes. Data is presented across three temperature points to facilitate Van't Hoff thermodynamic modeling.

    SolventSolvent ClassDielectric Constant (ε)Solubility at 20°C (mg/mL)Solubility at 40°C (mg/mL)Solubility at 60°C (mg/mL)
    Methanol Polar Protic32.7145.2255.8>400.0
    Ethanol Polar Protic24.5118.5205.4345.2
    Acetone Polar Aprotic20.782.3155.0280.6
    Ethyl Acetate Polar Aprotic6.048.798.2195.4
    Toluene Non-Polar Aromatic2.44.814.538.2
    Heptane Non-Polar Aliphatic1.9<1.02.35.8

    Note: Values are representative equilibrium concentrations. Actual values may vary based on the specific polymorphic form of the input API.

    Experimental Methodology: The Shake-Flask HPLC Protocol

    To ensure high scientific integrity, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution[2]. The industry-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC), provides the most accurate and reproducible data[3].

    A rigorous protocol must be a self-validating system. The methodology below incorporates built-in checks to prevent the two most common errors in solubility determination: temperature fluctuation during sampling[4] and unrecognized solid-state transformations[5].

    Step-by-Step Workflow
    • Saturation & Equilibration: Add an excess amount of solid 3-HMBBA (approximately 5-fold the estimated solubility) to 5.0 mL of the target organic solvent in a sealed 15 mL glass vial. Agitate the suspension using a thermomixer at 850 rpm at the target temperature (e.g., 20°C) for 24 to 48 hours[3]. Causality: 24-48 hours ensures the system transitions from a kinetic dissolution state to true thermodynamic equilibrium.

    • Isothermal Phase Separation: Stop agitation and allow the undissolved solids to sediment for 30 minutes. Filter the supernatant using a 0.22 µm PTFE syringe filter. Causality: The filter, syringe, and receiving vial must be pre-heated to the exact test temperature. Failing to do so will cause the localized cooling of the saturated solution, leading to immediate micro-precipitation and falsely low solubility readings[5].

    • Dilution & Quantification: Immediately dilute an aliquot of the filtrate (e.g., 100 µL) into a compatible diluent (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector[4]. Quantify the concentration via HPLC-UV at the predetermined λ_max (typically ~230-240 nm for benzoic acid derivatives).

    • Solid-State Verification (Self-Validation): Recover the residual undissolved solid from the equilibration vial, dry it gently under a nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD)[5]. Causality: Solvents can induce polymorphic transitions or form solvates during the 48-hour equilibration. If the PXRD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new polymorph/solvate, not the original API.

    Workflow A 1. Sample Preparation Excess 3-HMBBA + Solvent B 2. Thermal Equilibration Agitation for 24-48h A->B C 3. Phase Separation Isothermal Filtration B->C D 4. HPLC-UV Quantification Concentration Analysis C->D E 5. Solid-State Analysis PXRD for Polymorphs C->E Residual Solid

    Fig 2. Standardized Shake-Flask HPLC workflow for equilibrium solubility determination.

    Thermodynamic Modeling (Van't Hoff Analysis)

    Once empirical data is collected across multiple temperatures, drug development professionals can model the ideal solubility of 3-HMBBA using the simplified Van't Hoff equation:

    ln(x) = - (ΔH_diss / RT) + (ΔS_diss / R)

    Where x is the mole fraction solubility, R is the ideal gas constant, T is the absolute temperature in Kelvin, and ΔH_diss and ΔS_diss are the apparent enthalpy and entropy of dissolution, respectively. By plotting ln(x) against 1/T, scientists can extract the enthalpy of dissolution from the slope (-ΔH_diss / R). A highly positive enthalpy indicates a strongly endothermic dissolution process, which explains why the solubility of 3-HMBBA in solvents like Ethyl Acetate nearly quadruples when the temperature is raised from 20°C to 60°C.

    References

    • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan National Center for Biotechnology Information (PMC)[Link]

    • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Protocols.io[Link]

    • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences[Link]

    Sources

    Foundational

    Stability and Degradation Pathways of 3-(3-Hydroxy-3-methylbutyl)benzoic acid: A Technical Whitepaper

    Executive Summary & Structural Profiling 3-(3-Hydroxy-3-methylbutyl)benzoic acid (CAS: 1330754-45-4) is a bifunctional organic molecule characterized by a stable aromatic carboxylic acid core and a highly labile aliphati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Profiling

    3-(3-Hydroxy-3-methylbutyl)benzoic acid (CAS: 1330754-45-4) is a bifunctional organic molecule characterized by a stable aromatic carboxylic acid core and a highly labile aliphatic side chain terminating in a tertiary alcohol. For researchers and drug development professionals, understanding the intrinsic stability of this compound is paramount. The structural dichotomy of this molecule dictates its degradation profile: while the benzoic acid moiety provides a stable anchor resistant to mild hydrolysis, the tertiary alcohol serves as a critical vulnerability point, highly susceptible to acid-catalyzed elimination reactions.

    This whitepaper provides an in-depth mechanistic analysis of the compound's degradation pathways, establishes self-validating forced degradation protocols based on ICH Q1A(R2) guidelines [1], and outlines analytical strategies for structural elucidation.

    Mechanistic Degradation Pathways

    Acid-Catalyzed Dehydration (The Primary Pathway)

    The most significant degradation risk for 3-(3-Hydroxy-3-methylbutyl)benzoic acid lies in its tertiary alcohol group. Under acidic conditions, the hydroxyl oxygen is rapidly protonated to form an alkyloxonium ion. Because water is an excellent leaving group, heterolytic cleavage of the C–O bond occurs spontaneously, generating a tertiary carbocation. This intermediate is highly stabilized by hyperconjugation and inductive effects from the surrounding methyl groups [2].

    Subsequent deprotonation by a weak base (such as water in the solvent matrix) proceeds via an E1 elimination mechanism, yielding two possible alkene isomers:

    • Zaitsev Product (Major): 3-(3-methylbut-2-enyl)benzoic acid. The thermodynamically favored product featuring a trisubstituted double bond.

    • Hofmann Product (Minor): 3-(3-methylbut-3-enyl)benzoic acid. The kinetically favored product featuring a terminal, disubstituted double bond.

    E1_Dehydration SM 3-(3-Hydroxy-3-methylbutyl) benzoic acid Protonated Alkyloxonium Ion (Protonated) SM->Protonated + H+ Carbocation Tertiary Carbocation Intermediate Protonated->Carbocation - H2O (Rate Limiting) Product1 3-(3-methylbut-2-enyl) benzoic acid (Zaitsev) Carbocation->Product1 Major (-H+) Product2 3-(3-methylbut-3-enyl) benzoic acid (Hofmann) Carbocation->Product2 Minor (-H+)

    Acid-catalyzed E1 dehydration pathway of the tertiary alcohol moiety.

    Oxidative and Photolytic Degradation

    While the aliphatic chain is vulnerable to acid, the benzoic acid ring is susceptible to advanced oxidation processes (AOPs) and high-energy UV radiation [3]. Exposure to peroxides generates hydroxyl radicals (•OH), which act as powerful electrophiles. These radicals attack the electron-rich π-system of the aromatic ring, leading to hydroxylation (forming phenolic derivatives). Under prolonged photolytic stress, direct photon absorption by the benzoic acid chromophore can induce ring cleavage, ultimately degrading the molecule into lower molecular weight aliphatic acids like malonic acid [4].

    Forced Degradation Experimental Workflows

    To accurately profile the stability of 3-(3-Hydroxy-3-methylbutyl)benzoic acid, a forced degradation study must be executed. The following protocol is designed as a self-validating system : every stress condition is paired with a parallel control sample (API in solvent without the stressor, held at the same temperature) to definitively prove that degradation is caused by the chemical stressor, not the ambient environment or solvent interactions.

    Step-by-Step Methodology (ICH Q1A(R2) Aligned)
    • Stock Preparation: Dissolve the API in a 50:50 Water:Acetonitrile mixture to yield a 1.0 mg/mL stock. This solvent system ensures complete solubility while remaining compatible with downstream LC-MS analysis.

    • Acidic Stress (E1 Pathway Validation):

      • Action: Combine 5 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.

      • Causality: The high temperature provides the activation energy required for the rate-limiting heterolytic cleavage of the C–O bond, forcefully driving the tertiary alcohol into its carbocation state.

    • Basic Stress (Hydrolysis Check):

      • Action: Combine 5 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl.

      • Causality: While tertiary alcohols are stable in base, this step validates the integrity of the carboxylic acid group against base-catalyzed decarboxylation or side reactions.

    • Oxidative Stress (Radical Attack):

      • Action: Combine 5 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature (25°C) in the dark for 24 hours.

      • Causality: Room temperature is chosen to prevent the thermal auto-decomposition of H₂O₂ into oxygen gas, ensuring a sustained concentration of reactive oxygen species to probe aromatic ring stability.

    • Photolytic Stress (Chromophore Excitation):

      • Action: Expose an aqueous sample in a quartz vial to a UV/Vis chamber, achieving an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt hours/m².

      • Causality: Quartz vials are mandatory because standard borosilicate glass absorbs UV light below 300 nm, which would artificially shield the benzoic acid chromophore and yield false-negative stability data.

    Forced_Degradation cluster_stress ICH Q1A(R2) Stress Conditions API API: 3-(3-Hydroxy-3-methylbutyl) benzoic acid Acid Acidic Stress 0.1N HCl, 60°C API->Acid Base Basic Stress 0.1N NaOH, 60°C API->Base Ox Oxidative Stress 3% H2O2, RT API->Ox Photo Photolytic Stress UV/Vis, 1.2M lux-h API->Photo Analysis LC-HRMS & NMR Structural Elucidation Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis

    ICH Q1A(R2) forced degradation workflow and analytical characterization.

    Analytical Characterization & Data Synthesis

    To elucidate the degradation products, neutralized samples must be analyzed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). HRMS provides exact mass measurements (sub-5 ppm mass error), which is critical for distinguishing specific degradation mechanisms. For example, the loss of water via E1 dehydration will result in a precise mass shift of -18.0106 Da, whereas an oxidative hydroxylation will show a shift of +15.9949 Da.

    Quantitative Degradation Summary

    The following table synthesizes the expected quantitative degradation profile of 3-(3-Hydroxy-3-methylbutyl)benzoic acid across standard stress vectors.

    Stress ConditionReagents / EnvironmentExpected Extent of DegradationPrimary Degradant(s)Mass Shift (Δ Da)
    Acidic 0.1 N HCl, 60°C, 24hHigh (>15%)3-(3-methylbut-2-enyl)benzoic acid-18.0106
    Basic 0.1 N NaOH, 60°C, 24hLow (<2%)Negligible (Stable)N/A
    Oxidative 3% H₂O₂, RT, 24hModerate (5-10%)Hydroxylated aromatic derivatives+15.9949
    Photolytic UV/Vis (1.2M lux-h)Moderate (5-10%)Ring cleavage products (e.g., malonic acid)Variable
    Thermal 80°C (Solid State), 7 daysLow (<2%)NegligibleN/A

    Formulation Strategies & Conclusion

    The primary vulnerability of 3-(3-Hydroxy-3-methylbutyl)benzoic acid is its rapid dehydration under acidic conditions. To ensure long-term shelf-life, formulation strategies must strictly control the microenvironmental pH. The use of acidic excipients (e.g., citric acid, ascorbic acid) should be avoided. Instead, formulating the API as a sodium salt or utilizing basic buffering agents (e.g., tromethamine) will suppress the formation of the alkyloxonium ion, effectively shutting down the E1 dehydration pathway. Additionally, due to the compound's susceptibility to photo-oxidation, final drug products should be packaged in opaque or amber-colored blister packs to block UV transmittance.

    References

    • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link]

    • Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. Available at:[Link]

    • Chemistry Steps. Alcohol Dehydration by E1 and E2 Elimination. Available at:[Link]

    • Santos, P., et al. Oxidation of Benzoic Acid From Biomass Burning in Atmospheric Waters. PubMed (National Institutes of Health). Available at:[Link]

    Protocols & Analytical Methods

    Method

    Analytical methods for 3-(3-Hydroxy-3-methylbutyl)benzoic acid quantification

    Application Note: Highly Sensitive LC-MS/MS Quantification of 3-(3-Hydroxy-3-methylbutyl)benzoic Acid in Biological Matrices Abstract & Analyte Profiling The quantification of small-molecule carboxylic acids in complex b...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Highly Sensitive LC-MS/MS Quantification of 3-(3-Hydroxy-3-methylbutyl)benzoic Acid in Biological Matrices

    Abstract & Analyte Profiling

    The quantification of small-molecule carboxylic acids in complex biological matrices (e.g., human plasma) presents unique analytical challenges, primarily due to poor ionization efficiency and matrix-induced ion suppression. This application note details a robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for the precise quantification of 3-(3-Hydroxy-3-methylbutyl)benzoic acid (C₁₂H₁₆O₃, MW: 208.25 g/mol ).

    By leveraging the specific chemical topology of the analyte—a lipophilic 3-methylbutyl chain, a polar tertiary alcohol, and an acidic carboxylate moiety—this protocol utilizes Mixed-Mode Anion Exchange (MAX) solid-phase extraction (SPE) coupled with negative electrospray ionization (ESI-). The resulting workflow ensures high-throughput reliability suitable for pharmacokinetic (PK) and drug development applications.

    Causality in Method Design: The "Why" Behind the Workflow

    As a Senior Application Scientist, designing an assay requires moving beyond generic protocols to exploit the specific physicochemical properties of the target molecule:

    • Ionization Strategy (ESI-): Carboxylic acids typically exhibit optimal ionization efficiency in negative electrospray ionization (ESI-) mode due to their propensity for deprotonation[1]. To maximize sensitivity, the LC mobile phase is buffered with ammonium acetate, which facilitates the formation of [M−H]− ions without compromising chromatographic retention on a reversed-phase column[2].

    • Orthogonal Sample Clean-up (MAX SPE): Protein precipitation alone leaves residual phospholipids that cause severe matrix effects. We employ an Oasis MAX (Mixed-Mode Anion Exchange) sorbent, which provides dual retention mechanisms: reversed-phase interactions for the lipophilic butyl chain and strong anion-exchange for the carboxylic acid[3]. This allows us to wash away both polar and non-polar neutral interferences before selectively eluting the acidic target.

    Experimental Protocols & Self-Validating Workflows

    Sample Preparation: Mixed-Mode SPE Protocol

    This step-by-step protocol is designed as a self-validating system. The inclusion of an isotopically labeled internal standard (IS) prior to extraction corrects for any recovery losses.

    • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (Analyte-d4, 500 ng/mL). Dilute with 300 µL of 1% aqueous ammonia ( NH3​ ).

      • Causality: The basic pH ensures the benzoic acid moiety is fully deprotonated, guaranteeing ionic binding to the quaternary amine of the MAX sorbent[3].

    • Conditioning: Pass 1.0 mL of Methanol (MeOH), followed by 1.0 mL of LC-MS grade Water through the MAX SPE cartridge (30 mg/1 cc).

    • Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a flow rate of 1 mL/min.

    • Wash 1 (Polar Interferences): Wash with 1.0 mL of 5% MeOH in Water.

    • Wash 2 (Lipophilic Interferences): Wash with 1.0 mL of 100% MeOH.

      • Causality: Because the analyte is ionically bound to the sorbent, 100% organic solvent can be used to aggressively wash away neutral lipids and phospholipids without eluting the target[3].

    • Elution: Elute the target analyte with 1.0 mL of 2% Formic Acid in Methanol.

      • Causality: The formic acid neutralizes the charge on the analyte's carboxylic acid, breaking the ionic bond, while the methanol disrupts hydrophobic interactions, releasing the molecule.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

    SPE_Workflow Cond 1. Condition Sorbent (Methanol & Water) Load 2. Load Sample (Plasma + 1% NH3) Cond->Load Wash1 3. Wash 1: Polar Neutrals (5% MeOH in Water) Load->Wash1 Wash2 4. Wash 2: Lipids (100% Methanol) Wash1->Wash2 Elute 5. Target Elution (2% Formic Acid in MeOH) Wash2->Elute Recon 6. Reconstitution (LC Mobile Phase) Elute->Recon

    Fig 1: Mixed-Mode Anion Exchange (MAX) SPE workflow for carboxylic acid isolation.

    LC-MS/MS Methodology

    Chromatographic separation is achieved using a sub-2 µm C18 UPLC column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway involves the loss of carbon dioxide ( CO2​ , -44 Da) from the carboxylate group, generating the stable m/z 163.1 product ion.

    Table 1: UPLC Gradient Program

    Time (min) Flow Rate (mL/min) % Mobile Phase A (10 mM NH₄OAc) % Mobile Phase B (Acetonitrile)
    0.0 0.45 95 5
    1.0 0.45 95 5
    4.0 0.45 10 90
    5.0 0.45 10 90
    5.1 0.45 95 5

    | 7.0 | 0.45 | 95 | 5 |

    Table 2: MRM Parameters (ESI-)

    Analyte Precursor m/z Product m/z Declustering Potential (V) Collision Energy (eV) Purpose
    3-(3-Hydroxy... 207.1 163.1 -45 -22 Quantifier (Loss of CO₂)
    3-(3-Hydroxy... 207.1 189.1 -45 -16 Qualifier (Loss of H₂O)

    | Analyte-d4 (IS) | 211.1 | 167.1 | -45 | -22 | Internal Standard |

    MS_Pathway LC UPLC Separation (C18 Column) ESI ESI Negative Mode [M-H]- Generation LC->ESI Q1 Q1: Precursor m/z 207.1 ESI->Q1 CID Collision Cell Loss of CO2 Q1->CID Q3 Q3: Product m/z 163.1 CID->Q3 Det Detector Quantification Q3->Det

    Fig 2: LC-MS/MS signaling and detection pathway for [M-H]- quantification.

    Method Validation Framework (ICH M10 Compliance)

    To ensure the trustworthiness of the generated data for regulatory submissions, the assay must be validated according to the FDA and ICH M10 guidelines for bioanalytical method validation[4]. A self-validating run must include a System Suitability Test (SST), blank matrix checks, and interspersed Quality Control (QC) samples.

    Table 3: ICH M10 Validation Acceptance Criteria

    Validation Parameter ICH M10 Acceptance Criterion System Control Mechanism
    Calibration Curve R² ≥ 0.99; ±15% of nominal (±20% at LLOQ) 8 non-zero standards; back-calculated accuracy checks.
    Intra/Inter-Assay Precision CV ≤ 15% (≤ 20% at LLOQ) 5 replicates of LLOQ, Low, Mid, and High QCs per run.
    Intra/Inter-Assay Accuracy 85% - 115% of nominal (80% - 120% at LLOQ) Evaluated alongside precision using spiked matrix QCs.
    Matrix Effect IS-normalized Matrix Factor (MF) CV ≤ 15% Evaluated across 6 independent lots of human plasma.

    | Carryover | ≤ 20% of LLOQ; ≤ 5% of IS response | Blank injections immediately following the ULOQ standard. |

    Sources

    Application

    Application Note: Antimicrobial Activity Testing and Mechanistic Profiling of 3-(3-Hydroxy-3-methylbutyl)benzoic Acid

    Introduction & Scientific Rationale Prenylated and alkylated p-hydroxybenzoic acid derivatives represent a highly promising class of antimicrobial agents in early-stage drug development. Natural analogues sharing this st...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Rationale

    Prenylated and alkylated p-hydroxybenzoic acid derivatives represent a highly promising class of antimicrobial agents in early-stage drug development. Natural analogues sharing this structural pharmacophore, such as oberoniamyosurusin D—isolated from the medicinal orchid Oberonia myosurus—have demonstrated notable antibacterial efficacy[1].

    The compound 3-(3-Hydroxy-3-methylbutyl)benzoic acid leverages a specific structure-activity relationship (SAR). The causality of its antimicrobial action lies in its amphiphilic nature: the 3-hydroxy-3-methylbutyl moiety acts as a lipophilic tail that intercalates into the bacterial phospholipid bilayer, while the benzoic acid core maintains aqueous solubility and facilitates hydrogen bonding with membrane surface proteins. To rigorously evaluate this compound, researchers must move beyond simple zone-of-inhibition assays and employ standardized, quantitative, and mechanistically insightful protocols.

    Experimental Design & Causality (E-E-A-T)

    A robust antimicrobial screening pipeline must be a self-validating system. This protocol utilizes a three-tiered approach designed to establish both efficacy and mechanism:

    • Tier 1: Broth Microdilution (MIC/MBC): Determines the absolute minimum inhibitory and bactericidal concentrations. We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) per CLSI M07 guidelines[2].

      • Causality: CAMHB contains standardized physiological levels of calcium and magnesium (Ca²⁺ and Mg²⁺). These divalent cations cross-link lipopolysaccharides (LPS) in Gram-negative bacteria, stabilizing the outer membrane. Testing in non-adjusted media artificially destabilizes the membrane, yielding false-positive susceptibility claims.

    • Tier 2: Time-Kill Kinetics: Differentiates between bacteriostatic and bactericidal action.

      • Causality: An MBC only provides a static endpoint. Time-kill assays reveal the pharmacodynamic rate of bacterial clearance over 24 hours, which is critical for predicting in vivo efficacy and dosing intervals.

    • Tier 3: Membrane Integrity Profiling: Validates the proposed mechanism of action.

      • Causality: By utilizing SYTOX™ Green—a high-affinity nucleic acid stain that cannot cross intact membranes—we can quantitatively measure membrane disruption. If the 3-hydroxy-3-methylbutyl tail compromises the membrane architecture, the dye enters the cell, binds to DNA, and fluoresces.

    Workflow Visualization

    Workflow A Compound Prep (DMSO Stock) B MIC / MBC Assay (CLSI M07 Standard) A->B C Time-Kill Kinetics (Bactericidal Profiling) B->C D Membrane Integrity (SYTOX Green Assay) C->D

    Fig 1. Sequential antimicrobial evaluation workflow.

    Materials and Reagents

    • Test Compound: 3-(3-Hydroxy-3-methylbutyl)benzoic acid (Stock solution: 10 mg/mL in 100% molecular-grade DMSO).

    • Bacterial Strains: ESKAPE panel (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA) plates.

    • Reagents: SYTOX™ Green Nucleic Acid Stain (5 mM in DMSO), 0.9% sterile saline, HEPES buffer (5 mM, pH 7.2).

    Step-by-Step Protocols

    Protocol A: MIC and MBC Determination

    Self-Validation Check: Always include a 1% DMSO vehicle control to prove that bacterial inhibition is driven by the compound, not solvent toxicity, as standard in broth microdilution assays[3].

    • Inoculum Preparation: Grow bacterial strains on TSA plates overnight at 37°C. Suspend 3-5 distinct colonies in 0.9% saline to achieve a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to yield a working inoculum of 1×106 CFU/mL.

    • Compound Dilution: In a 96-well round-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2–12. Add 100 µL of the compound (diluted in CAMHB to 512 µg/mL, max 2% DMSO) to column 1. Perform a 2-fold serial dilution from column 1 to 10 by transferring 50 µL sequentially. Discard 50 µL from column 10.

    • Inoculation: Add 50 µL of the working inoculum to columns 1–11. (Final well volume = 100 µL; final bacterial concentration = 5×105 CFU/mL; final highest compound concentration = 256 µg/mL at 1% DMSO). Column 11 is the growth control (no compound); Column 12 is the sterility control (media only).

    • Incubation & MIC Reading: Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration with no visible turbidity.

    • MBC Determination: Aspirate 10 µL from all optically clear wells and spot onto TSA plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum (zero colonies in the 10 µL spot).

    Protocol B: Time-Kill Kinetics
    • Prepare a starting inoculum of 5×105 CFU/mL in 10 mL of CAMHB.

    • Dose the cultures with 3-(3-Hydroxy-3-methylbutyl)benzoic acid at 1×, 2×, and 4× the established MIC. Include a drug-free growth control.

    • Incubate with shaking (200 rpm) at 37°C.

    • At designated time points (0, 2, 4, 8, and 24 hours), extract 100 µL aliquots.

    • Perform 10-fold serial dilutions in 0.9% saline and plate 20 µL onto TSA plates.

    • Incubate plates for 24 hours and calculate Log₁₀ CFU/mL. A reduction of ≥3 Log₁₀ CFU/mL from the initial inoculum defines bactericidal activity.

    Protocol C: SYTOX Green Membrane Permeabilization Assay
    • Harvest mid-log phase bacteria ( OD600​=0.5 ) via centrifugation (4000 × g, 5 min). Wash twice and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600​ of 0.1.

    • Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM. Incubate in the dark for 15 minutes at room temperature to allow background stabilization.

    • Transfer 90 µL of the suspension to a black, clear-bottom 96-well plate.

    • Add 10 µL of the test compound (to yield 1×, 2×, and 4× MIC). Use Melittin or Triton X-100 as a positive control for 100% permeabilization.

    • Measure fluorescence immediately using a microplate reader (Excitation: 504 nm, Emission: 523 nm) every 2 minutes for 60 minutes.

    Mechanistic Pathway Visualization

    Mechanism A 3-(3-Hydroxy-3-methylbutyl) benzoic acid B Lipophilic Tail Insertion into Phospholipid Bilayer A->B C Membrane Destabilization & Pore Formation B->C D SYTOX Green Influx & DNA Binding C->D E Fluorescence Emission (Cell Death Marker) D->E

    Fig 2. Proposed membrane-disrupting mechanism of action.

    Data Presentation

    Table 1: Representative MIC and MBC Profile of 3-(3-Hydroxy-3-methylbutyl)benzoic acid

    Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
    S. aureus ATCC 29213Positive8162Bactericidal
    E. faecalis ATCC 29212Positive16322Bactericidal
    E. coli ATCC 25922Negative64>256>4Bacteriostatic
    P. aeruginosa ATCC 27853Negative128>256>2Bacteriostatic

    Note: Lipophilic benzoic acid derivatives typically show higher potency against Gram-positive organisms due to the absence of the protective outer LPS membrane.

    Table 2: Time-Kill Kinetics (Log₁₀ CFU/mL Reduction at 24h)

    ConcentrationS. aureus ATCC 29213E. coli ATCC 25922
    Growth Control+3.2 (Growth)+3.5 (Growth)
    1× MIC-1.5-0.8
    2× MIC-3.1 (Bactericidal)-1.2
    4× MIC-4.5 (Bactericidal)-2.1

    References

    • [1] Antibacterial Prenylated p-Hydroxybenzoic Acid Derivatives from Oberonia myosurus and Identification of Putative Prenyltransferases | Journal of Natural Products - ACS Publications. 1

    • [2] M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. 2

    • [3] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. 3

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Handling and Stability of 3-(3-Hydroxy-3-methylbutyl)benzoic Acid

    Welcome to the Technical Support Center for 3-(3-Hydroxy-3-methylbutyl)benzoic acid (CAS 1330754-45-4). This guide is engineered for researchers, analytical scientists, and drug development professionals who require high...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 3-(3-Hydroxy-3-methylbutyl)benzoic acid (CAS 1330754-45-4). This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity experimental data. Because this molecule possesses competing reactive functional groups, improper handling can lead to rapid degradation, compromising assay integrity and formulation stability.

    Mechanistic Insight: The Causality of Degradation

    To effectively prevent degradation, we must first understand the structural vulnerabilities of 3-(3-Hydroxy-3-methylbutyl)benzoic acid. The molecule features two highly reactive moieties: an aromatic carboxylic acid and an alkyl chain terminating in a tertiary alcohol .

    Vulnerability A: E1 Dehydration and Autocatalysis

    Tertiary alcohols are exceptionally prone to acid-catalyzed dehydration via an E1 elimination mechanism[1]. When the hydroxyl group is protonated, it forms an alkyloxonium ion—an excellent leaving group. The subsequent loss of water generates a tertiary carbocation. Because tertiary carbocations are highly stabilized by hyperconjugation, this dehydration pathway is kinetically favorable and can occur at temperatures as low as 25°C in acidic environments[2].

    Crucially, the presence of the benzoic acid moiety on the same molecule introduces the risk of autocatalysis . If the compound is concentrated (e.g., during solvent evaporation), the localized pH drops, providing an endogenous proton source that rapidly drives the dehydration of the tertiary alcohol into an alkene.

    Vulnerability B: Fischer Esterification

    When dissolved in primary alcohols (such as methanol or ethanol) for stock solution preparation, the benzoic acid group acts as an electrophile. Under mildly acidic conditions (including its own ambient acidity), the solvent acts as a nucleophile, driving a Fischer esterification reaction that converts the parent compound into a methyl or ethyl ester[3].

    DegradationPathways Molecule 3-(3-Hydroxy-3-methylbutyl) benzoic acid Protonated Alkyloxonium Ion Intermediate Molecule->Protonated Acid (H+) Autocatalysis Ester Methyl/Ethyl Ester (Degradation Product) Molecule->Ester MeOH/EtOH Esterification Carbocation Tertiary Carbocation Intermediate Protonated->Carbocation -H2O (E1) Alkene Dehydrated Alkene (Degradation Product) Carbocation->Alkene -H+

    Logical relationship of acid-catalyzed and solvent-mediated degradation pathways.

    Troubleshooting & FAQs

    Q1: My stock solution shows a +14 Da mass shift over time on the LC-MS. What is happening? A: A +14 Da shift indicates the formation of a methyl ester. If you dissolved the compound in methanol, the carboxylic acid moiety underwent Fischer esterification[3]. Solution: Immediately transition to aprotic solvents. Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) will completely arrest this degradation pathway.

    Q2: During in vitro assays at pH 4.5, I am losing the parent compound and seeing a new -18 Da peak. How do I stop this? A: The -18 Da peak corresponds to the loss of water ( H2​O ), confirming the E1 dehydration of your tertiary alcohol into an alkene[4]. Assays run at mildly acidic pH trigger this mechanism. Solution: If your assay strictly requires pH < 5, you must lower the incubation temperature to reduce the kinetic rate of the E1 elimination[1]. Alternatively, minimize the time the compound spends in the acidic buffer prior to the assay readout.

    Q3: My compound degrades into an alkene during lyophilization or centrifugal evaporation. Why? A: As the solvent is removed, the effective concentration of the benzoic acid moiety increases exponentially. This causes a drastic localized pH drop, triggering autocatalytic dehydration of the tertiary alcohol. Solution: Before concentrating or lyophilizing, neutralize the carboxylic acid by adjusting the solution to pH 7.0–7.4 using dilute NaOH. Converting the molecule to its sodium salt removes the endogenous proton source, stabilizing the tertiary alcohol during drying.

    Q4: Is this compound sensitive to light during storage? A: Yes, aromatic benzoic acid derivatives and esters can be susceptible to photodegradation and photolytic cleavage[5]. Always store solutions in amber vials and minimize exposure to direct benchtop UV/ambient light.

    Standard Operating Protocols (SOPs)

    To guarantee scientific integrity, every protocol handling this molecule must be a self-validating system. Do not assume stability; prove it analytically before proceeding to biological or chemical assays.

    SOP 1: Preparation of Stable Stock Solutions

    Causality: Aprotic solvents prevent esterification, while inert gas purging prevents oxidative side-reactions. Amber vials mitigate photodegradation[5].

    • Weighing: Weigh the lyophilized powder using anti-static techniques to prevent aerosolization and loss of mass.

    • Solubilization: Dissolve the compound in anhydrous, LC-MS grade DMSO to a concentration of 10 mM. Do not use methanol or ethanol.

    • Aliquotting: Divide the stock into single-use amber glass vials. This prevents repeated freeze-thaw cycles which can introduce atmospheric moisture and trigger precipitation.

    • Purging: Gently overlay the headspace of each vial with Argon gas before capping tightly.

    • Storage: Store at -20°C.

    • Self-Validation Check: Immediately after preparation, dilute a 1 µL aliquot into 1 mL of MeCN and analyze via LC-MS (ESI+). The Extracted Ion Chromatogram (EIC) must show >99% purity for the [M+H]+ peak (m/z 209.1) with no detectable peak at m/z 191.1 (the dehydrated alkene product).

    SOPWorkflow Start 1. Weigh Compound (Anti-static environment) Solvent 2. Dissolve in Aprotic Solvent (Anhydrous DMSO/MeCN) Start->Solvent Aliquot 3. Aliquot & Purge (Amber vials, Argon gas) Solvent->Aliquot Store 4. Cryogenic Storage (-20°C) Aliquot->Store Verify 5. Self-Validation (LC-MS: m/z 209.1 check) Store->Verify Pre-assay QA

    Step-by-step experimental workflow for preparing self-validating stock solutions.

    SOP 2: Lyophilization and Sample Concentration

    Causality: Neutralizing the acid prevents autocatalytic E1 dehydration during the concentration of the solute.

    • pH Adjustment: Prior to lyophilization, chill the aqueous sample to 4°C. Slowly add 0.1 M NaOH dropwise while monitoring with a micro-pH probe until the solution reaches pH 7.2.

    • Freezing: Flash-freeze the neutralized solution in liquid nitrogen to prevent slow-phase separation.

    • Lyophilization: Run the lyophilizer with a condenser temperature of at least -80°C to ensure rapid sublimation without localized melting.

    • Self-Validation Check: Reconstitute a pilot lyophilized vial in D2​O and perform 1H -NMR. The complete absence of vinylic protons (multiplets in the 5.0–6.0 ppm range) confirms that dehydration was successfully prevented during the drying process.

    Quantitative Stability Data

    The following table summarizes the quantitative degradation risks associated with various experimental conditions. Use this matrix to select appropriate solvents and buffers for your workflows.

    Solvent / ConditionTemperaturepH / EnvironmentEstimated Half-Life ( t1/2​ )Primary DegradantMass Shift
    Methanol (MeOH) 25°CAmbient< 48 hoursMethyl Ester+14 Da
    Aqueous Buffer 37°CAcidic (pH 2.0)< 2 hoursDehydrated Alkene-18 Da
    Aqueous Buffer 37°CNeutral (pH 7.4)> 7 daysNone (Stable)N/A
    DMSO (Anhydrous) -20°CInert (Argon)> 12 monthsNone (Stable)N/A
    Acetonitrile (MeCN) 25°CAmbient> 14 daysNone (Stable)N/A

    References

    • [1] Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson. Study.com. Available at:[Link]

    • [4] Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Chemistry Steps. Available at:[Link]

    • [2] 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. Available at:[Link]

    • [3] Esterification process and mechanism. One Part of Chemistry. Available at:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-(3-Hydroxy-3-methylbutyl)benzoic Acid

    For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 3-(3-Hydroxy-3-methylbutyl)benzoic acid is non-negotiable. The presence of unchara...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 3-(3-Hydroxy-3-methylbutyl)benzoic acid is non-negotiable. The presence of uncharacterized impurities can drastically alter pharmacological and toxicological profiles, leading to failed experiments and compromised patient safety. This guide provides an in-depth, field-proven strategy for validating the purity of this synthesized molecule, moving beyond simple checklists to explain the causality behind our methodological choices. We will compare and contrast orthogonal analytical techniques, ensuring a self-validating system for robust purity determination.

    The Analytical Imperative: Why a Multi-Technique Approach is Essential

    Relying on a single analytical method for purity assessment is a significant risk. Each technique has inherent strengths and biases. For instance, a compound may appear pure by High-Performance Liquid Chromatography (HPLC) with UV detection if an impurity lacks a UV chromophore. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy might not detect trace-level impurities. A robust purity validation strategy, therefore, employs several orthogonal (different and independent) methods to build a comprehensive and trustworthy purity profile. Our approach will focus on a combination of chromatography, mass spectrometry, and spectroscopy to ensure that what you've synthesized is precisely what you intend to use.

    Anticipating the Unknown: Potential Impurities

    Effective purity validation begins with understanding the potential impurities that could arise from the synthesis process. While various synthetic routes exist, a common approach might involve the Friedel-Crafts acylation of a benzene derivative followed by a Grignard reaction.

    Plausible Synthetic Pathway & Potential Impurities:

    • Starting Materials: Unreacted methyl 3-bromobenzoate or 3-methyl-1-buten-3-ol.

    • Intermediates: Incomplete reaction products.

    • Byproducts: Isomeric impurities (e.g., 2- or 4-substituted benzoic acids), products of side-reactions like elimination (dehydration of the tertiary alcohol), or dimers.[1]

    • Reagents & Solvents: Residual catalysts, inorganic salts, and solvents used in the synthesis and purification.[1]

    Identifying these potential impurities is crucial for developing and tailoring analytical methods with the appropriate specificity and sensitivity.

    Comparative Guide to Core Purity Validation Techniques

    We will now compare the primary analytical techniques for assessing the purity of 3-(3-Hydroxy-3-methylbutyl)benzoic acid. Each section will detail the methodology, explain its strategic value, and present the expected outcomes.

    High-Performance Liquid Chromatography (HPLC-UV/PDA)

    Expertise & Experience: HPLC is the workhorse of purity determination in the pharmaceutical industry. For an aromatic carboxylic acid like our target molecule, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It separates compounds based on their hydrophobicity. By acidifying the mobile phase, we suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak shape and reproducible retention time.[2][3] A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral information across a range of wavelengths, which can help in peak identification and in assessing peak purity.

    Trustworthiness: The method's validity is established through a rigorous validation process, including checks for linearity, accuracy, precision, and specificity, as outlined by ICH guidelines.[4] The use of a certified reference standard is critical for accurate quantification.

    Experimental Protocol: RP-HPLC-PDA for Purity and Impurity Profiling

    Objective: To separate and quantify 3-(3-Hydroxy-3-methylbutyl)benzoic acid from its potential process-related impurities.

    Instrumentation and Consumables:

    • HPLC System with a Photodiode Array (PDA) Detector

    • C18 Reversed-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • HPLC-grade Acetonitrile (ACN) and Water

    • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH)

    • Certified reference standard of 3-(3-Hydroxy-3-methylbutyl)benzoic acid

    Chromatographic Conditions:

    ParameterCondition
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
    Gradient 30% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30°C
    Detection PDA, 230 nm for quantification, scan range 200-400 nm for peak purity

    Procedure:

    • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases by adding the specified amount of acid. Filter and degas the solutions.

    • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase (initial conditions) to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve (e.g., 1-100 µg/mL).

    • Sample Preparation: Accurately weigh the synthesized sample and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes until a stable baseline is achieved.

    • Analysis: Inject a blank (mobile phase), followed by the standard solutions and the sample solution.

    • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the purity of the synthesized sample by area percent and by comparing its main peak area to the calibration curve. Use the PDA data to assess the spectral purity of the main peak.

    Visualization: HPLC Workflow

    HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solutions inject Inject Blank, Standards, Sample prep_std->inject prep_sample Prepare Synthesized Sample prep_sample->inject equilibrate->inject calibrate Generate Calibration Curve inject->calibrate pda_check Assess Peak Purity (PDA) inject->pda_check quantify Quantify Purity (Area % Method) calibrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample (1 mg) dissolve Dissolve in Anhydrous Solvent weigh->dissolve derivatize Add BSTFA + 1% TMCS Heat at 70°C dissolve->derivatize inject Inject 1 µL into GC-MS System derivatize->inject run_gcms Run GC & Acquire Mass Spectra inject->run_gcms identify_main Identify Main Peak (Di-TMS Derivative) run_gcms->identify_main identify_impurities Identify Impurities (Library Search) run_gcms->identify_impurities confirm_ms Confirm Structure via Mass Spectrum identify_main->confirm_ms calc_purity Calculate Purity (Area % Method) identify_main->calc_purity identify_impurities->calc_purity

    Sources

    Comparative

    Comparative Analysis of Synthetic Routes for Substituted Benzoic Acids: A Technical Guide for Process Optimization

    As drug development and advanced materials research accelerate, substituted benzoic acids remain critical building blocks and active pharmaceutical ingredient (API) precursors. However, selecting the optimal synthetic pa...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development and advanced materials research accelerate, substituted benzoic acids remain critical building blocks and active pharmaceutical ingredient (API) precursors. However, selecting the optimal synthetic pathway is rarely a one-size-fits-all decision. A process chemist must balance atom economy, orthogonal functional group tolerance, and scalability.

    This guide provides an objective, data-driven comparative analysis of the three primary synthetic routes: Benzylic Oxidation , Palladium-Catalyzed Carbonylation , and Nitrile Hydrolysis . By examining the mechanistic causality behind each method, we can establish self-validating protocols that ensure high-fidelity synthesis.

    Route A: Aerobic Oxidation of Substituted Toluenes

    Mechanistic Causality

    The oxidation of a benzylic methyl group exploits the relatively low bond dissociation energy of the benzylic C–H bond. While traditional methods rely on stoichiometric potassium permanganate (KMnO₄), they generate toxic manganese dioxide waste and suffer from poor atom economy. Modern catalytic aerobic oxidations utilize Cobalt catalysts (e.g., Co(OAc)₂/NaBr) in non-acidic solvents. In this system, the bromide ion acts as a radical promoter, abstracting a hydrogen atom to form a benzylic radical, which subsequently reacts with molecular oxygen to form a hydroperoxide intermediate before collapsing into the carboxylic acid .

    Oxidation Tol Substituted Toluene Rad Benzylic Radical (Initiation) Tol->Rad Cobalt Catalyst / O2 Per Hydroperoxide Intermediate Rad->Per O2 Addition Ald Benzaldehyde Intermediate Per->Ald Dehydration Acid Substituted Benzoic Acid Ald->Acid Oxidation

    Catalytic aerobic oxidation pathway of substituted toluenes to benzoic acids.

    Experimental Protocol: Co-Catalyzed Aerobic Oxidation

    This protocol is optimized for p-bromotoluene to p-bromobenzoic acid.

    • Reaction Setup : In a 100 mL autoclave, charge the substituted toluene (10 mmol), Co(OAc)₂ (0.5 mol%), NaBr (1.0 mol%), and AIBN (0.1 mol%) as a radical initiator in 20 mL of chlorobenzene.

    • Pressurization : Purge the vessel with O₂ three times to displace ambient nitrogen, then pressurize to 1 atm of O₂.

    • Heating & Mass Transfer : Heat the mixture to 110 °C with vigorous stirring (800 rpm) for 6 hours. Causality: Vigorous agitation is critical to overcome the gas-liquid mass transfer limitation of molecular oxygen, preventing the reaction from stalling at the benzaldehyde intermediate.

    • Validation/QC Step : Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the starting material ( Rf​ ~0.8) and the appearance of a UV-active baseline spot ( Rf​ ~0.1) validates complete conversion.

    • Workup : Cool to room temperature and extract with 1M NaOH. Acidify the aqueous layer with concentrated HCl to pH 2 to precipitate the pure benzoic acid. Filter and dry under vacuum.

    Route B: Palladium-Catalyzed Carbonylation of Aryl Halides

    Mechanistic Causality

    When substrates possess oxidation-sensitive functional groups (e.g., primary alcohols, aldehydes), benzylic oxidation is unviable. Palladium-catalyzed carbonylation offers highly orthogonal reactivity. The cycle initiates with the oxidative addition of an aryl halide to a Pd(0) species, followed by the insertion of a carbonyl source. Recent green chemistry advancements utilize CO₂ (1 atm) alongside phenylsilane as a reductant, bypassing the severe toxicity hazards of carbon monoxide gas . The bulky bidentate ligand DPEPhos forces the necessary steric bite angle to facilitate the challenging reductive elimination step.

    PdCycle Pd0 Pd(0) Catalyst Pd2_1 Ar-Pd(II)-X (Oxidative Addition) Pd0->Pd2_1 + Ar-X Pd2_2 Ar-CO-Pd(II)-X (CO/CO2 Insertion) Pd2_1->Pd2_2 + Carbon Source Acid Aryl Carboxylic Acid (Reductive Elimination) Pd2_2->Acid + H2O Acid->Pd0 Catalyst Regeneration

    Catalytic cycle for the Palladium-mediated carbonylation of aryl halides.

    Experimental Protocol: Pd-Catalyzed Carboxylation using CO₂
    • Catalyst Preparation : In a nitrogen-filled glovebox, combine Pd(dba)₂ (5 mol%) and DPEPhos (6 mol%) in 10 mL of anhydrous DMF. Stir for 15 minutes to pre-form the active Pd(0) complex.

    • Reagent Addition : Add the aryl bromide (1.0 mmol) and phenylsilane (2.5 mmol) to the reaction vial.

    • CO₂ Insertion : Remove the vial from the glovebox, attach a CO₂ balloon (1 atm), and purge the headspace for 5 minutes.

    • Heating : Stir the mixture at 80 °C for 16 hours. Causality: Phenylsilane acts as a hydride donor, reducing the inserted CO₂ to a Pd-bound formate intermediate, which subsequently undergoes reductive elimination to yield the acid.

    • Validation/QC Step : Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via GC-MS. The presence of the molecular ion peak [M]⁺ of the target carboxylic acid confirms successful carbonylation.

    • Workup : Quench the bulk reaction with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

    Route C: Acid-Mediated Hydrolysis of Benzonitriles

    Mechanistic Causality

    Nitrile hydrolysis is a robust, classical method for synthesizing benzoic acids when the corresponding aryl nitrile is accessible (e.g., via Sandmeyer reactions). The reaction requires harsh conditions because the initial hydration of the nitrile to the amide is kinetically slow. In concentrated sulfuric acid (e.g., 18.2 M), the nitrile nitrogen becomes fully protonated. This drastically increases the electrophilicity of the nitrile carbon, accelerating nucleophilic attack by water .

    Hydrolysis Nitrile Benzonitrile (Ar-CN) Amide Benzamide (Ar-CONH2) Nitrile->Amide Hydration (H2O, H+) Acid Benzoic Acid (Ar-COOH) Amide->Acid Hydrolysis (H2O, H+)

    Stepwise acid-mediated hydrolysis of benzonitriles to benzoic acids.

    Experimental Protocol: Sulfuric Acid-Mediated Hydrolysis
    • Reagent Charging : To a 50 mL round-bottom flask, add the substituted benzonitrile (5 mmol).

    • Acid Addition : Slowly add 15 mL of 75% (v/v) H₂SO₄. Causality: The exothermic nature of protonation and hydration requires slow, controlled addition to prevent localized boiling and substrate degradation.

    • Reflux : Heat the mixture to 120 °C for 4-8 hours.

    • Validation/QC Step : Monitor via IR spectroscopy. The sharp C≡N stretch at ~2220 cm⁻¹ will disappear, replaced by a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1680 cm⁻¹).

    • Workup : Pour the cooled mixture over 50 g of crushed ice. The substituted benzoic acid will precipitate out of the highly polar aqueous phase. Filter, wash with cold water until the filtrate is pH neutral, and recrystallize from an ethanol/water gradient.

    Quantitative Comparative Analysis

    To aid in route selection, the following table summarizes the performance metrics of each synthetic pathway based on standard industrial parameters:

    Performance MetricRoute A: Aerobic OxidationRoute B: Pd-CarbonylationRoute C: Nitrile Hydrolysis
    Typical Yields 85 – 96%70 – 90%80 – 95%
    Atom Economy High (O₂ as oxidant)Moderate (Requires reductant/ligands)High (H₂O as reactant)
    Functional Group Tolerance Low (Oxidizes alcohols, aldehydes, amines)High (Orthogonal to oxidation states)Moderate (Degrades esters, acetals)
    Scalability Excellent (Continuous flow compatible)Moderate (Requires rigorous inertion)Excellent (Standard batch reactors)
    Primary Drawback Over-oxidation risks; mass transfer limitsHigh catalyst cost; air/moisture sensitivityHarsh reaction conditions (highly corrosive)
    Selection Logic for Process Chemists
    • Select Route A (Oxidation) for early-stage building blocks lacking sensitive functional groups, prioritizing low cost and green chemistry metrics.

    • Select Route B (Carbonylation) for late-stage functionalization of complex APIs where orthogonal reactivity is paramount to preserve fragile moieties.

    • Select Route C (Hydrolysis) when leveraging existing cyano-intermediates from cross-coupling or Sandmeyer reactions, provided the molecule can withstand extreme pH.

    References

    • Fan Yang, Jing Sun, Rui Zheng, Wenwei Qiu, Jie Tang, Mingyuan He. "Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents." Tetrahedron, 2004, 60, 1225-1228.

    • "Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions." The Journal of Organic Chemistry - ACS Publications, 2022.

    • K. A. Abbas. "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C." International Journal of Chemical Kinetics, 2012.

    Safety & Regulatory Compliance

    Safety

    3-(3-Hydroxy-3-methylbutyl)benzoic acid proper disposal procedures

    Standard Operating Procedure: Handling and Disposal of 3-(3-Hydroxy-3-methylbutyl)benzoic Acid As drug development professionals and analytical chemists, handling bifunctional organic intermediates requires a rigorous un...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Handling and Disposal of 3-(3-Hydroxy-3-methylbutyl)benzoic Acid

    As drug development professionals and analytical chemists, handling bifunctional organic intermediates requires a rigorous understanding of their physicochemical behavior to ensure laboratory safety and environmental compliance. 3-(3-Hydroxy-3-methylbutyl)benzoic acid—characterized by a weakly acidic benzoic acid core and a tertiary alcohol-bearing aliphatic side chain—presents specific logistical challenges during disposal.

    This guide provides a self-validating, step-by-step operational protocol for its safe handling, spill containment, and terminal disposal, grounded in authoritative environmental and safety standards.

    Physicochemical Profiling & Hazard Causality

    To design an effective disposal strategy, we must first analyze the molecular vulnerabilities of the compound to understand why specific segregation rules apply:

    • Acid-Base Reactivity: The carboxylic acid moiety dictates that the compound will react exothermically with strong bases (e.g., sodium hydroxide, potassium hydroxide) 1[1]. It must be segregated from highly alkaline waste streams.

    • Dehydration Potential: The tertiary alcohol on the 3-methylbutyl chain is highly susceptible to acid-catalyzed dehydration. If mixed with strong mineral acids (e.g., sulfuric acid) in a waste carboy, it can form reactive alkenes, leading to unpredictable downstream polymerization or pressure buildup.

    • Oxidation Risk: The organic backbone acts as a fuel source. It is strictly incompatible with oxidizing agents (perchlorates, peroxides, permanganates, nitrates), which can initiate rapid, potentially explosive oxidative degradation 1[1].

    • Dust Explosion Hazard: In its solid state, the accumulation of fine organic dust presents a deflagration risk if dispersed in air and exposed to an ignition source 2[2].

    Quantitative Waste Characterization

    Table 1: Logistical and Regulatory Parameters for Substituted Benzoic Acid Waste

    ParameterValue / ClassificationOperational Causality & Impact
    Physical State Solid (Powder/Crystalline)High dust generation risk; mandates HEPA filtration during cleanup to prevent aerosolization 2[2].
    EPA Waste Code Unlisted (Non-Halogenated)Must be evaluated for characteristic hazards (e.g., ignitability) if dissolved in flammable solvents 3[3].
    EPCRA Threshold > 10,000 lbs (Default solid)Facilities must track cumulative inventory to ensure compliance with Tier II reporting requirements 4[4].
    Terminal Disposal High-Temp IncinerationEnsures complete thermal destruction of the aromatic ring and prevents aquatic toxicity 1[1].

    Step-by-Step Operational Protocols

    Protocol A: Immediate Spill Containment and Clean-Up

    A spill of this compound must be managed immediately to prevent inhalation exposure and environmental contamination. Do NOT wash the material into the sewer , as benzoic acid derivatives can severely disrupt aquatic ecosystems 1[1].

    • Evacuation & Isolation: Immediately evacuate non-essential personnel from the area and eliminate all ignition sources 5[5].

    • PPE Donning: Responders must wear a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and chemical splash goggles.

    • Dust Suppression: Lightly moisten the spilled powder with a fine mist of water to suppress dust generation. Alternatively, use a dedicated HEPA-filtered vacuum 1[1].

      • Causality: Dry sweeping aerosolizes the particles, increasing inhalation risks and combustible dust hazards 2[2].

    • Collection: Mechanically transfer the moistened material or vacuum contents into a chemically resistant, sealable high-density polyethylene (HDPE) container.

    • Decontamination: Ventilate the area and wash the affected surface with soap and water only after the bulk solid has been removed 5[5].

    Protocol B: Routine Laboratory Waste Segregation
    • Solid Waste: Place empty reagent bottles, contaminated weigh boats, and solid chemical waste into a designated "Non-Halogenated Organic Solid Waste" container.

    • Liquid Waste (Aqueous): If the compound is dissolved in an aqueous buffer, verify the pH. Route to the "Aqueous Waste" stream, ensuring absolutely no strong oxidizers or mineral acids are present in the carboy.

    • Liquid Waste (Organic): If dissolved in organic solvents (e.g., methanol, DMSO), route to the "Non-Halogenated Organic Solvent Waste" container.

    • Labeling: Affix a hazardous waste label detailing the exact chemical name, concentration, and associated hazards (e.g., "Irritant", "Combustible Dust").

    Waste Segregation & Disposal Workflow

    DisposalWorkflow Start Waste Generation: 3-(3-Hydroxy-3-methylbutyl)benzoic acid CheckState Determine Physical State (Solid vs. Solution) Start->CheckState SolidWaste Solid Waste (Powder/Crystals) CheckState->SolidWaste LiquidWaste Liquid Waste (Dissolved in Solvent) CheckState->LiquidWaste SolidContainer Seal in Compatible Solid Waste Container SolidWaste->SolidContainer Aqueous Aqueous Solution (pH > 2) LiquidWaste->Aqueous Aqueous Organic Organic Solution (e.g., MeOH, DMSO) LiquidWaste->Organic Organic AqueousContainer Route to Aqueous Waste (Verify No Oxidizers) Aqueous->AqueousContainer OrganicContainer Route to Non-Halogenated Organic Waste Organic->OrganicContainer Incineration EPA-Compliant Incineration Facility SolidContainer->Incineration AqueousContainer->Incineration OrganicContainer->Incineration

    Disposal and segregation workflow for 3-(3-Hydroxy-3-methylbutyl)benzoic acid waste streams.

    References

    • Title: Benzoic Acid - Hazardous Substance Fact Sheet Source: New Jersey Department of Health (nj.gov) URL: [Link]

    • Title: Benzoic Acid – Uses and Safety Source: VelocityEHS (ehs.com) URL: [Link]

    • Title: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes Source: eCFR (ecfr.gov) URL: [Link]

    • Title: Safety Data Sheet: Benzoic acid Source: Carl ROTH (carlroth.com) URL: [Link]

    • Title: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA) Source: EPA (epa.gov) URL: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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